Cas no 638-03-9 (M-Toluidine hydrochloride)

M-Toluidine hydrochloride 化学的及び物理的性質
名前と識別子
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- Benzenamine, 3-methyl-,hydrochloride (1:1)
- 3-methylaniline,hydrochloride
- m-Toluidinehydrochloride
- 3-methylanilinium chloride
- 3-Toluidinhydrochlorid
- Benzenamine,3-methyl-,hydrochloride
- EINECS 211-314-4
- m-Toluidine.HCl
- m-Toluidin-hydrochlorid
- m-toluidinium chloride
- M-TOLUIDINE HYDROCHLORIDE
- 3-Methylaniline hydrochloride
- m-Toluidine HCl
- Benzenamine, 3-methyl-, hydrochloride
- m-Toluidine, hydrochloride
- 66SF181V4S
- DSSTox_CID_1363
- m-aminotoluene hydrochloride
- DSSTox_RID_76109
- DSSTox_GSID_21363
- Aniline,3-methyl-, hydrochloride
- VDXZPXIEEVOGLV-UHFFFAOYSA-N
- Tox21_200215
- Benzenamine, 3-methyl-, hydrochloride (9CI)
- DTXSID2021363
- 3-Methylbenzenamine hydrochloride
- CHEMBL3188175
- CAS-638-03-9
- 3-AMINOTOLUENE HYDROCHLORIDE
- AS-58518
- DTXCID701363
- M-METHYLANILINE HYDROCHLORIDE
- META-TOLUIDINE HCL
- MFCD00070607
- META-TOLUIDINE HYDROCHLORIDE
- D97463
- SB75381
- CCRIS 6103
- T0301
- 638-03-9
- AKOS016367425
- SY107953
- UNII-66SF181V4S
- NCGC00257769-01
- 3-methylaniline;hydrochloride
- CS-0153216
- Q27264023
- SCHEMBL2477661
- M-Toluidine hydrochloride
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- MDL: MFCD00070607
- インチ: 1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H
- InChIKey: VDXZPXIEEVOGLV-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
計算された属性
- せいみつぶんしりょう: 143.05000
- どういたいしつりょう: 107.073499
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 70.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26
じっけんとくせい
- 色と性状: メートル白色固体
- 密度みつど: 1.0968 (rough estimate)
- ゆうかいてん: 227.9°C
- ふってん: 234.4°C (rough estimate)
- 屈折率: 1.5760 (estimate)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 26.02000
- LogP: 2.96040
- ようかいせい: 水に溶ける。
M-Toluidine hydrochloride セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H302-H370-H373
- 警告文: P260-P264-P270-P301+P312+P330-P308+P311-P405-P501
- RTECS番号:XU7175000
M-Toluidine hydrochloride 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
M-Toluidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0301-25g |
M-Toluidine hydrochloride |
638-03-9 | 98.0%(GC&N) | 25g |
¥615.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0301-25G |
m-Toluidine Hydrochloride |
638-03-9 | >98.0%(T)(HPLC) | 25g |
¥385.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158301-5g |
M-Toluidine hydrochloride |
638-03-9 | 98% | 5g |
¥83.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158301-1g |
M-Toluidine hydrochloride |
638-03-9 | 98% | 1g |
¥38.90 | 2023-09-02 | |
abcr | AB142662-25g |
m-Toluidine hydrochloride, 98%; . |
638-03-9 | 98% | 25g |
€152.50 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223856-25g |
M-toluidine hydrochloride |
638-03-9 | 98% | 25g |
¥198.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223856-100g |
M-toluidine hydrochloride |
638-03-9 | 98% | 100g |
¥981.00 | 2024-05-05 | |
A2B Chem LLC | AB76287-25g |
m-Toluidine HCl |
638-03-9 | 95% | 25g |
$33.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21590-5g |
M-toluidine hydrochloride |
638-03-9 | 95% | 5g |
¥36.0 | 2024-07-19 | |
eNovation Chemicals LLC | D751295-25g |
M-toluidine hydrochloride |
638-03-9 | 98.0% | 25g |
$75 | 2025-02-21 |
M-Toluidine hydrochloride 関連文献
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1. 410. Some Bz-substituted-3-nitroquinolinesJ. S. Morley,J. C. E. Simpson J. Chem. Soc. 1948 2024
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2. CCXIII.—The affinity constants of bases as determined by the aid of methyl-orangeVictor Herbert Veley J. Chem. Soc. Trans. 1908 93 2122
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Majid M. Heravi,Zahra Amiri,Kosar Kafshdarzadeh,Vahideh Zadsirjan RSC Adv. 2021 11 33540
-
4. Index of subjects, 1943
-
Mehrdad Pourayoubi,Maryam Toghraee,Jianfeng Zhu,Michal Du?ek,Pablo J. Bereciartua,Václav Eigner CrystEngComm 2014 16 10870
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7. 1-Benzazepines. Novel ring transformations occurring during the reactions of 5-methyl- and 5-phenyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chlorideMichael B. Stringer,Vincenzo Candeloro,John H. Bowie,Rolf H. Prager,Lutz M. Engelhardt,Allan H. White J. Chem. Soc. Perkin Trans. 1 1984 2529
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R. W. Cripps,D. H. Hey J. Chem. Soc. 1943 14
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Toluenes Aminotoluenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
M-Toluidine hydrochlorideに関する追加情報
M-Toluidine hydrochloride (CAS No. 638-03-9): A Comprehensive Overview
M-Toluidine hydrochloride, chemically known as 4-methyl-2-phenylenediamine hydrochloride, is a compound with the CAS number 638-03-9. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and unique chemical properties. As a derivative of aniline, M-Toluidine hydrochloride plays a crucial role in various biochemical and pharmacological studies.
The molecular structure of M-Toluidine hydrochloride consists of a benzene ring substituted with two amino groups at the 2- and 4-positions, with a methyl group at the 4-position. This structural configuration imparts distinct reactivity and functionality, making it a valuable intermediate in organic synthesis and a key component in several industrial processes. The hydrochloride salt form enhances its solubility in water, facilitating its use in aqueous-based applications.
In recent years, M-Toluidine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. Its ability to act as a precursor for more complex molecules has made it indispensable in the synthesis of various pharmacologically active compounds. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting different disease mechanisms.
One of the most notable areas where M-Toluidine hydrochloride has found utility is in the development of imaging agents. Its affinity for certain biological tissues and its ability to form stable complexes with metal ions have been exploited in diagnostic imaging techniques. For instance, it has been used in conjunction with technetium-99m for single-photon emission computed tomography (SPECT) scans, providing high-resolution images of internal organs and tissues.
Furthermore, M-Toluidine hydrochloride has shown promise in the field of cancer research. Studies have indicated that it can modulate certain signaling pathways involved in tumor growth and progression. By acting as a substrate for enzymes such as cytochrome P450, it can influence the metabolism of other drugs, making it a potential candidate for combination therapies. The compound's ability to interact with DNA and other cellular components has also been explored for its potential in chemotherapeutic applications.
The chemical reactivity of M-Toluidine hydrochloride makes it a valuable tool in synthetic chemistry. It participates in various reactions such as diazotization, coupling reactions, and condensation reactions, enabling the synthesis of complex organic molecules. Its role as a building block in pharmaceutical synthesis underscores its importance in drug development pipelines.
Recent advancements in green chemistry have also highlighted the importance of M-Toluidine hydrochloride. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. The use of M-Toluidine hydrochloride in catalytic processes that enhance reaction efficiency while maintaining high yields aligns with these principles.
The safety profile of M-Toluidine hydrochloride is another critical aspect that has been thoroughly investigated. While it exhibits certain toxicological properties, proper handling and regulatory compliance ensure its safe use in research and industrial settings. Ongoing studies aim to further understand its mechanism of action and develop safer derivatives with enhanced therapeutic potential.
In conclusion, M-Toluidine hydrochloride (CAS No. 638-03-9) is a multifaceted compound with significant applications in pharmaceuticals, diagnostics, and synthetic chemistry. Its unique chemical properties and reactivity make it indispensable in various research endeavors. As our understanding of its mechanisms and applications continues to evolve, so too will its role in advancing scientific knowledge and therapeutic interventions.
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